N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O2/c1-14(2)19(3,13-24)25-17(28)12-26-8-10-27(11-9-26)18(29)15-6-4-5-7-16(15)20(21,22)23/h4-7,14H,8-12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMPQOBPGCREFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the trifluoromethylbenzoyl group: This step often involves acylation reactions using trifluoromethylbenzoic acid or its derivatives.
Attachment of the cyano and methyl groups: This can be done through alkylation and cyanation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the cyano group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The piperazine moiety in N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide may contribute to similar antimicrobial activity.
-
Anti-inflammatory Properties
- Compounds featuring piperazine and acetamide functionalities have been studied for their anti-inflammatory effects. Research indicates that modifications to the piperazine ring can enhance the anti-inflammatory potential of related compounds, suggesting that this compound may also exhibit similar properties .
-
Potential as Anticancer Agents
- The trifluoromethyl group is known to influence biological activity, potentially enhancing the compound's interaction with biological targets involved in cancer progression. Similar compounds have shown promise in inhibiting tumor growth in vitro, indicating a potential for further exploration of this compound in cancer therapeutics .
Agricultural Applications
- Fungicidal Properties
- The compound's structural features suggest potential applications as a fungicide. Research into related compounds has demonstrated effectiveness against various fungal pathogens affecting crops, which could be extrapolated to this compound . Its use could provide an innovative approach to managing fungal diseases in agriculture.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for “N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide” would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Benzoyl-Acetamide Scaffolds
Key Compounds from
The following compounds share a piperazine-benzoyl-acetamide core but differ in substituents:
Key Observations :
- The position of the trifluoromethyl (CF₃) group on the benzoyl ring (2-CF₃ in the target vs. 3-CF₃ in 8e) may influence electronic properties and binding interactions.
- The 2-cyano-3-methylbutan-2-yl group in the target compound introduces a branched aliphatic chain, contrasting with the pyridinyl or 2,2-dimethylpropanamide groups in 8b and 8e. This could enhance lipophilicity compared to 8b but reduce it relative to 8e .
Anticonvulsant Piperazine Derivatives ()
Compounds 14–17 in feature N-phenyl-2-(piperazin-1-yl)acetamide scaffolds with trifluoromethylphenyl or chlorophenyl substituents:
Key Observations :
- The 2-cyano group in the target may enhance hydrogen-bonding capacity compared to the trifluoromethylphenyl group in compound 14 .
Substituent Effects on Physicochemical Properties
- Cyano vs. Methyl Groups: describes N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide (Molecular Weight: 359.51 g/mol), where the cyano group increases polarity compared to purely alkyl substituents. This suggests the target compound may exhibit moderate solubility in polar solvents .
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 328.4 g/mol . Its structure includes a cyano group, a piperazine moiety, and a trifluoromethyl-benzoyl group, which contribute to its unique biological properties.
Table 1: Structural Components
| Component | Description |
|---|---|
| Cyano Group | -C≡N |
| Piperazine Moiety | A six-membered ring containing two nitrogen atoms |
| Trifluoromethyl Group | -CF₃ |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, isothiocyanates have shown effectiveness against biofilms of Pseudomonas aeruginosa, suggesting that this compound may also possess similar antimicrobial properties .
Case Studies and Research Findings
- Cytotoxicity in Cancer Cell Lines : A study focused on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Inflammatory Response Modulation : Some derivatives have been shown to modulate inflammatory pathways by affecting NFκB signaling. This suggests that this compound may also influence inflammatory responses, which is critical in cancer and chronic diseases .
Potential Applications
Given its structural characteristics and preliminary findings from related compounds, this compound could have several applications:
- Anticancer Therapeutics : If further studies confirm its cytotoxicity against cancer cells, it may serve as a lead compound for developing new anticancer drugs.
- Antimicrobial Agents : Its potential antimicrobial properties could be explored for treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
